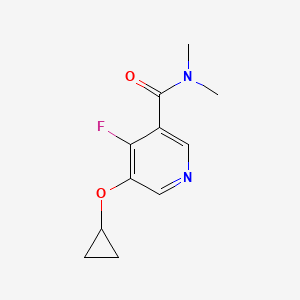![molecular formula C8H7Cl2NO B14856908 1-[6-Chloro-4-(chloromethyl)pyridin-2-YL]ethanone](/img/structure/B14856908.png)
1-[6-Chloro-4-(chloromethyl)pyridin-2-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-Chloro-4-(chloromethyl)pyridin-2-YL]ethanone is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group and a chloromethyl group attached to a pyridine ring, along with an ethanone group. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-Chloro-4-(chloromethyl)pyridin-2-YL]ethanone typically involves the chlorination of 2-acetylpyridine. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction proceeds through the formation of an intermediate, which is then further chlorinated to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-[6-Chloro-4-(chloromethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the chloro or chloromethyl groups.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced derivatives.
Scientific Research Applications
1-[6-Chloro-4-(chloromethyl)pyridin-2-YL]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-Chloro-4-(chloromethyl)pyridin-2-YL]ethanone involves its interaction with specific molecular targets. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The ethanone group can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
2-Chloro-4-acetylpyridine: Similar structure but lacks the chloromethyl group.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Contains a pyrazolo[3,4-d]pyrimidine ring instead of a pyridine ring.
Thiazole Derivatives: Different heterocyclic structure but similar applications in pharmaceuticals and agrochemicals.
Uniqueness: 1-[6-Chloro-4-(chloromethyl)pyridin-2-YL]ethanone is unique due to the presence of both chloro and chloromethyl groups on the pyridine ring, which imparts specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C8H7Cl2NO |
|---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
1-[6-chloro-4-(chloromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(12)7-2-6(4-9)3-8(10)11-7/h2-3H,4H2,1H3 |
InChI Key |
JKLSESGQIFTXGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Fluoropropyl)-2-phenylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14856826.png)
![2-[(3,4-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B14856831.png)








![4-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B14856878.png)



